

In-Depth Technical Guide: Physical Properties of 4-(Chloromethyl)-3,5-dimethylisoxazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Chloromethyl)-3,5-dimethylisoxazole

Cat. No.: B025358

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **4-(Chloromethyl)-3,5-dimethylisoxazole**, a versatile heterocyclic compound. This document is intended to serve as a valuable resource for professionals in research and development, offering key data and procedural insights to support laboratory work and drug discovery initiatives.

Core Physical Properties

4-(Chloromethyl)-3,5-dimethylisoxazole is a substituted isoxazole that serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity, largely attributed to the chloromethyl group, makes it a valuable building block in organic synthesis. An understanding of its physical properties is crucial for its appropriate handling, storage, and application in various chemical reactions.

Data Presentation

The quantitative physical properties of **4-(Chloromethyl)-3,5-dimethylisoxazole** are summarized in the table below. It is important to note a discrepancy in the reported data regarding its physical state at room temperature. While many sources classify it as a liquid, some report a distinct melting point. This could be due to impurities or polymorphic forms of the compound. Researchers should consider both possibilities when handling this chemical.

Property	Value
Molecular Formula	C ₆ H ₈ CINO
Molecular Weight	145.59 g/mol
Appearance	Colorless to light yellow or brown liquid
Form	Liquid
Melting Point	88-90°C (Note: Some sources report this, conflicting with its liquid state at room temperature)
Boiling Point	87-88 °C at 8 mmHg 88-90 °C at 7 mmHg
Density	1.173 g/mL at 25 °C 1.167 g/cm ³
Refractive Index	n _{20/D} 1.486 1.487
Flash Point	96 °C (204.8 °F) - closed cup
Storage Temperature	2-8°C

Experimental Protocols

Detailed experimental procedures for determining the key physical properties of chemical compounds are outlined below. These are general methodologies and may be adapted based on available laboratory equipment.

Melting Point Determination (Capillary Method)

This method is suitable if the substance is a solid at room temperature.

Objective: To determine the temperature range over which the solid substance melts.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)

- Spatula
- Mortar and pestle (if the sample is not a fine powder)

Procedure:

- Ensure the sample is dry and finely powdered. If necessary, grind the sample gently using a mortar and pestle.[\[1\]](#)
- Load a small amount of the sample into the open end of a capillary tube by tapping the open end into the powder.[\[1\]](#)
- Compact the sample at the bottom of the sealed end of the tube by tapping the tube on a hard surface or by dropping it through a long glass tube. The packed sample should be 1-2 mm high.[\[1\]](#)
- Place the capillary tube into the heating block of the melting point apparatus.[\[2\]](#)
- If the approximate melting point is unknown, a rapid initial heating can be performed to estimate the melting range.[\[2\]](#)
- For an accurate measurement, start heating at a rate of about 10-20°C per minute until the temperature is about 20°C below the estimated melting point.
- Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

Boiling Point Determination (Micro Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

- Small test tube or fusion tube

- Capillary tube (sealed at one end)
- Thermometer
- Heating apparatus (e.g., oil bath or aluminum block)
- Rubber band or thread to attach the tube to the thermometer

Procedure:

- Place a few milliliters of the liquid sample into a small test tube.[\[3\]](#)
- Insert a capillary tube, with its sealed end pointing upwards, into the test tube containing the liquid.[\[3\]](#)[\[4\]](#)
- Attach the test tube to a thermometer using a rubber band or thread.[\[5\]](#)
- Immerse the assembly in a heating bath (e.g., paraffin oil), ensuring the sample is below the liquid level of the bath.[\[5\]](#)
- Heat the bath gradually and stir to ensure uniform temperature distribution.[\[5\]](#)
- Observe the capillary tube. As the liquid heats up, air trapped in the capillary will bubble out.
- Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[\[5\]](#)
- Turn off the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[\[6\]](#) Record this temperature.

Density Determination

Objective: To measure the mass per unit volume of the liquid.

Apparatus:

- Graduated cylinder or pycnometer (density bottle) for higher accuracy

- Electronic balance

Procedure:

- Measure the mass of a clean, dry graduated cylinder (or pycnometer).[7][8]
- Add a known volume of the liquid into the graduated cylinder. Read the volume from the bottom of the meniscus.[7]
- Measure the combined mass of the graduated cylinder and the liquid.[8]
- Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.
- Calculate the density using the formula: Density = Mass / Volume.[7]
- For improved accuracy, repeat the measurement several times and calculate the average.[7]

Refractive Index Determination

Objective: To measure the extent to which light is bent when passing through the liquid.

Apparatus:

- Refractometer (e.g., Abbé refractometer)
- Dropper or pipette
- Lint-free tissue
- Solvent for cleaning (e.g., ethanol or isopropanol)

Procedure:

- Ensure the prism of the refractometer is clean and dry.
- Calibrate the instrument using a standard sample with a known refractive index, if necessary.
- Using a clean dropper, place a few drops of the liquid sample onto the surface of the prism.

- Close the prism assembly.
- Look through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.
- Read the refractive index value from the instrument's scale.
- Note the temperature at which the measurement is taken, as the refractive index is temperature-dependent.
- Clean the prism thoroughly with a suitable solvent and a soft tissue after the measurement.

Mandatory Visualizations

The following diagram illustrates a general workflow for the synthesis of **4-(Chloromethyl)-3,5-dimethylisoxazole** as described in the patent literature.[\[9\]](#)

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **4-(Chloromethyl)-3,5-dimethylisoxazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. scribd.com [scribd.com]
- 4. byjus.com [byjus.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CN103130732A - Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole - Google Patents [patents.google.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Physical Properties of 4-(Chloromethyl)-3,5-dimethylisoxazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b025358#4-chloromethyl-3-5-dimethylisoxazole-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com